3-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinonitrile
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Overview
Description
3-((Tetrahydro-2H-pyran-4-yl)methoxy)isonicotinonitrile is an organic compound that features a tetrahydropyran ring attached to an isonicotinonitrile moiety via a methoxy linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinonitrile typically involves the reaction of isonicotinonitrile with a tetrahydropyran derivative. One common method involves the use of 4-(hydroxymethyl)tetrahydropyran, which reacts with isonicotinonitrile in the presence of a suitable base to form the desired product . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
3-((Tetrahydro-2H-pyran-4-yl)methoxy)isonicotinonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Scientific Research Applications
3-((Tetrahydro-2H-pyran-4-yl)methoxy)isonicotinonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinonitrile involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyran derivatives: Compounds like 2-methoxytetrahydropyran and 4-aminotetrahydropyran share structural similarities.
Isonicotinonitrile derivatives: Compounds such as 3-(dimethylamino)isonicotinonitrile and 3-(methoxy)isonicotinonitrile are structurally related.
Uniqueness
3-((Tetrahydro-2H-pyran-4-yl)methoxy)isonicotinonitrile is unique due to the combination of the tetrahydropyran ring and the isonicotinonitrile moiety, which imparts distinct chemical and biological properties . This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3-(oxan-4-ylmethoxy)pyridine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c13-7-11-1-4-14-8-12(11)16-9-10-2-5-15-6-3-10/h1,4,8,10H,2-3,5-6,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUIQORZFJNYJDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=C(C=CN=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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